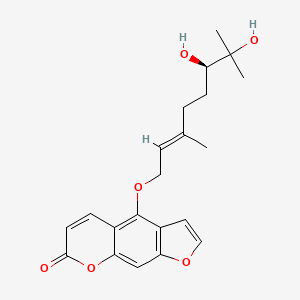

Dihydroxybergamottin

Übersicht

Beschreibung

Dihydroxybergamottin is a natural furanocoumarin found in various citrus fruits, including pomelos, grapefruits, and sour oranges . It is particularly notable for its role in grapefruit-drug interactions, where it inhibits the cytochrome P450 enzyme, specifically CYP3A4 . This inhibition can lead to increased concentrations of certain drugs in the bloodstream, making this compound a compound of significant pharmacological interest.

Wissenschaftliche Forschungsanwendungen

Dihydroxybergamottin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch die Hemmung des Cytochrom-P450-Enzyms CYP3A4 . Dieses Enzym ist für den oxidativen Stoffwechsel vieler Medikamente verantwortlich. Durch die Hemmung von CYP3A4 erhöht this compound die Konzentration von Medikamenten, die Substrate dieses Enzyms sind, wodurch ihre Bioverfügbarkeit erhöht wird . Die Hemmung ist mechanismusbasiert, d. h. This compound bindet an das Enzym und inaktiviert es durch eine kovalente Modifikation .

Ähnliche Verbindungen:

Notopterol: Eine Verbindung mit einer ähnlichen Molekülstruktur, jedoch mit einer Hydroxylsubstitution an der 5’-Position.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner beiden Hydroxylgruppen, die seine Fähigkeit zur Hemmung von CYP3A4 im Vergleich zu anderen ähnlichen Verbindungen verbessern . Dies macht es besonders effektiv bei der Modulation des Medikamentenstoffwechsels und der Erhöhung der Bioverfügbarkeit von Medikamenten .

Wirkmechanismus

Target of Action

Dihydroxybergamottin primarily targets the cytochrome P450 enzymes , particularly CYP3A4 . These enzymes are crucial for the metabolism of many drugs and other xenobiotics .

Mode of Action

This compound interacts with its targets by acting as an inhibitor of the cytochrome P450 enzymes . This inhibition prevents the oxidative metabolism of certain drugs by these enzymes, resulting in an elevated concentration of the drug in the bloodstream .

Biochemical Pathways

The inhibition of the cytochrome P450 enzymes by this compound affects the metabolic pathways of various drugs . This can lead to alterations in the pharmacokinetics of these drugs, potentially enhancing their bioavailability and therapeutic effects .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are crucial for understanding its impact on bioavailability . By inhibiting the cytochrome P450 enzymes, this compound can alter the pharmacokinetics of various drugs, potentially increasing their systemic exposure .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cytochrome P450 enzymes . This can lead to increased serum concentrations of various drugs, potentially enhancing their therapeutic effects . Additionally, this compound has demonstrated significant anti-cancer activity in various cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentrations of this compound in grapefruit juice can vary between different varieties of fruit and can be affected by environmental conditions, such as the climate where the fruit is grown . Furthermore, the effect of this compound on the cytochrome P450 enzymes can be influenced by the presence of other compounds in the environment .

Biochemische Analyse

Biochemical Properties

Dihydroxybergamottin plays a pivotal role in biochemical reactions, particularly as an inhibitor of the cytochrome P450 enzyme CYP3A4 . This enzyme is responsible for the oxidative metabolism of many drugs. By inhibiting CYP3A4, this compound increases the systemic exposure of drugs metabolized by this enzyme . Additionally, this compound interacts with other biomolecules such as NADPH-cytochrome reductase, further influencing its inhibitory effects on CYP3A4 .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It irreversibly inhibits CYP3A4 in the small intestine, leading to increased drug concentrations in the bloodstream . This inhibition can last for several days until new enzyme synthesis occurs . This compound also affects cell signaling pathways and gene expression by modulating the activity of CYP3A4 and other related enzymes .

Molecular Mechanism

At the molecular level, this compound inhibits CYP3A4 by binding to its active site, preventing the enzyme from metabolizing its substrates . This binding interaction leads to a decrease in the enzyme’s activity and an increase in the bioavailability of drugs metabolized by CYP3A4 . Additionally, this compound affects the activity of NADPH-cytochrome reductase, further contributing to its inhibitory effects on CYP3A4 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its inhibitory effects on CYP3A4 can persist for several days . Long-term exposure to this compound can lead to sustained increases in drug concentrations and potential adverse effects . Studies have shown that this compound can degrade over time, but its impact on cellular function remains significant .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CYP3A4 without causing significant toxicity . At high doses, this compound can lead to adverse effects such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the inhibitory effects on CYP3A4 become more pronounced at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CYP3A4 . The compound inhibits the oxidative metabolism of drugs by binding to the active site of CYP3A4 . This inhibition leads to increased drug concentrations and prolonged drug action . Additionally, this compound can be metabolized by other enzymes, resulting in the formation of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can inhibit P-glycoprotein, a transporter protein involved in drug efflux, leading to increased intracellular concentrations of drugs . This compound’s localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with CYP3A4 . This localization is crucial for its inhibitory effects on the enzyme. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Dihydroxybergamottin kann durch Alkylierung von Umbelliferon mit Geraniol-Derivaten synthetisiert werden . Die Reaktion beinhaltet typischerweise die Verwendung einer Base wie Kaliumcarbonat in einem Lösungsmittel wie Dimethylformamid. Das Produkt wird dann durch Säulenchromatographie gereinigt.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet oft die Extraktion aus natürlichen Quellen wie Grapefruitsaft. Der Extraktionsprozess umfasst Schritte wie Lösemittelextraktion, Filtration und Reinigung mit Techniken wie Hochleistungsflüssigkeitschromatographie .

Arten von Reaktionen:

Reduktion: Es kann auch an Reduktionsreaktionen teilnehmen, obwohl diese weniger häufig sind.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Furanring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff in Gegenwart eines Katalysators.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Epoxiden oder hydroxylierten Derivaten führen .

Vergleich Mit ähnlichen Verbindungen

Notopterol: A compound with a similar molecular structure, except for a hydroxyl substitution at the 5’ position.

Uniqueness: this compound is unique due to its dual hydroxyl groups, which enhance its ability to inhibit CYP3A4 compared to other similar compounds . This makes it particularly effective in modulating drug metabolism and increasing drug bioavailability .

Biologische Aktivität

Dihydroxybergamottin (DHB) is a furanocoumarin predominantly found in grapefruit juice and Seville orange juice, recognized for its significant biological activities, particularly its role as a potent inhibitor of cytochrome P450 3A4 (CYP3A4). This inhibition has important implications for drug metabolism and interactions, especially concerning medications metabolized by this enzyme.

Chemical Structure and Properties

This compound, specifically 6',7'-dihydroxybergamottin, exhibits a complex chemical structure that contributes to its biological functions. Its ability to interact with various enzymes makes it a subject of extensive pharmacological research.

CYP3A4 Inhibition

DHB is primarily known for its ability to inhibit CYP3A4, an enzyme responsible for the metabolism of approximately 50% of clinically used drugs. Studies have shown that DHB can significantly reduce the metabolic activity of CYP3A4 in human liver microsomes, leading to increased bioavailability of drugs that are substrates of this enzyme. The inhibition is characterized as time-dependent and mechanism-based, indicating that DHB modifies the enzyme's activity through a complex interaction rather than simple competitive inhibition.

- IC50 Values : Research indicates that the IC50 value for DHB against CYP3A4 ranges from 1 to 2 µM, demonstrating its potency compared to other known inhibitors like ketoconazole (IC50 ≈ 1.8 µM) and cimetidine (IC50 > 100 µM) .

Antioxidant Properties

While DHB is primarily studied for its enzyme inhibition capabilities, it also exhibits antioxidant properties. However, its effectiveness in scavenging free radicals appears limited compared to other compounds within the same class of furanocoumarins .

Herb-Drug Interactions

DHB is implicated in significant herb-drug interactions due to its presence in grapefruit juice. The compound can alter the pharmacokinetics of various drugs, leading to increased plasma concentrations and potential toxicity. This interaction is particularly crucial for drugs with narrow therapeutic indices such as statins and immunosuppressants .

Case Studies and Research Findings

Several studies have explored the implications of DHB in clinical settings:

- Impact on Drug Metabolism : A study involving healthy volunteers demonstrated that consumption of grapefruit juice containing DHB led to a marked increase in the bioavailability of midazolam, a drug metabolized by CYP3A4. This highlights the clinical relevance of DHB in dietary considerations for patients on certain medications .

- In Vitro Studies : Research utilizing HepG2 cells overexpressing CYP3A4 has provided insights into the molecular mechanisms by which DHB inhibits CYP3A4 activity. These studies confirmed that DHB not only inhibits CYP3A4 but also affects NADPH-cytochrome P450 reductase (POR) activity, further complicating its pharmacological profile .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-[(E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3/b13-8+/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZUPBUEKFXTSD-INMULRNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CC[C@H](C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264234-05-1 | |

| Record name | Dihydroxybergamottin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264234051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROXYBERGAMOTTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2O194AWTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dihydroxybergamottin (DHB) is a potent mechanism-based inactivator of the cytochrome P450 3A4 (CYP3A4) enzyme. [] DHB binds to the CYP3A4 active site and undergoes metabolic activation, leading to the formation of a reactive intermediate that irreversibly binds to the enzyme, effectively inactivating it. [, ] This inactivation reduces the enzyme's ability to metabolize its substrates, which can lead to increased drug concentrations in the body and potentially cause adverse drug reactions. [, , , , ]

ANone: While the provided research abstracts do not detail spectroscopic data, the chemical structure of DHB is described. It is a furanocoumarin, meaning it contains a furan ring fused to a coumarin backbone. The full chemical name, 6',7'-Dihydroxybergamottin, indicates the presence of two hydroxyl groups on the furan ring.

ANone: DHB is not known to possess catalytic properties itself. Its significance lies in its inhibitory action on CYP3A4, which is a catalytic enzyme.

A: Research has shown that the furan ring and its substituents play a critical role in DHB's inhibitory activity against CYP3A4. []

- Unsaturated furan ring: The presence of an unsaturated furan ring contributes significantly to time-dependent inhibition of CYP3A4. []

- Hydroxyl Groups: The two hydroxyl groups at the 6' and 7' positions on the furan ring are essential for potent inhibitory activity. []

- Side Chain Modification: Modifications to the side chain at the 5-position of the furanocoumarin structure can alter potency. []

- UV Sensitivity: UV irradiation can degrade DHB, suggesting that light protection may be necessary for formulations. []

- Temperature Sensitivity: DHB levels decrease in grapefruit juice stored at room temperature compared to refrigerated storage, indicating potential temperature sensitivity. []

- Juice Fractionation: DHB is found in higher concentrations in the centrifugal retentate fraction of grapefruit juice, which could have implications for potential extraction and purification for formulations. []

ANone: The provided abstracts do not mention any information on resistance mechanisms specific to DHB. As its primary mechanism of action involves irreversible enzyme inactivation, resistance development is less likely compared to reversible inhibitors.

ANone: More research is needed to fully understand the potential long-term effects and toxicological profile of DHB.

ANone: Research is needed to explore targeted delivery strategies for DHB.

ANone: Further research is needed to identify potential biomarkers for DHB's effects.

A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common method for quantifying DHB in various matrices. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.